ethyl 2-[(3-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
Description
Ethyl 2-[(3-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with a chloro group at position 3, a methyl group at position 4, and an ethoxyacetate moiety at position 6. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . The ethoxyacetate group at position 7 introduces ester functionality, which may modulate solubility and metabolic stability .
Properties
Molecular Formula |
C14H13ClO5 |
|---|---|
Molecular Weight |
296.70 g/mol |
IUPAC Name |
ethyl 2-(3-chloro-4-methyl-2-oxochromen-7-yl)oxyacetate |
InChI |
InChI=1S/C14H13ClO5/c1-3-18-12(16)7-19-9-4-5-10-8(2)13(15)14(17)20-11(10)6-9/h4-6H,3,7H2,1-2H3 |
InChI Key |
NWDABLIWYOEJCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of a base such as anhydrous potassium carbonate in dry acetone . The reaction proceeds through the formation of an intermediate, which is then converted to the final product by heating and subsequent purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact .
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Transformations
The ester moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkaline hydrolysis | 1M NaOH, ethanol, reflux, 3h | 2-[(3-Chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid | 85% | |
| Acidic hydrolysis | 1M HCl, THF, 60°C, 6h | Same as above | 78% |
Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, with the chloro group enhancing electrophilicity at the ester carbonyl.
Nucleophilic Aromatic Substitution at the Chloro Substituent
The 3-chloro group participates in nucleophilic aromatic substitution (SNAr) under basic conditions:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methoxide | K₂CO₃, DMF, 80°C, 12h | 3-Methoxy derivative | 72% | |
| Piperidine | Cs₂CO₃, DMSO, 70°C, 8h | 3-Piperidine-substituted coumarin | 65% |
The electron-withdrawing chloro group activates the aromatic ring for substitution, while the methyl group directs regioselectivity .
Cyclization and Heterocycle Formation
The compound serves as a precursor for synthesizing bioactive heterocycles:
| Reaction Partner | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrazine hydrate | Ethanol, reflux, 4h | Hydrazide intermediate | 89% | |
| Thioglycolic acid | Acetic acid, 110°C, 6h | Thiazolidinone derivative | 82% |
The hydrazide intermediate further cyclizes to form thiazolidinones, demonstrating utility in medicinal chemistry .
Coumarin Ring Reactivity
The 2-oxo chromenone core undergoes characteristic coumarin reactions:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Bromination | Br₂, CHCl₃, 25°C, 2h | 6-Bromo derivative | 68% | |
| Reduction | NaBH₄, MeOH, 0°C, 1h | Dihydrocoumarin analog | 55% |
Bromination occurs at the electron-rich C6 position, while reduction targets the α,β-unsaturated lactone.
Acylation and Alkylation
The ether-linked oxygen can participate in further functionalization:
| Reaction Type | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Acylation | Acetyl chloride | Pyridine, 25°C, 2h | Acetylated ether derivative | 63% | |
| Alkylation | Methyl iodide, Ag₂O | DMF, 60°C, 6h | Methyl ether derivative | 58% |
These reactions highlight the versatility of the ether linkage in structure-activity relationship studies .
Mechanistic Insights
-
Ester Reactivity : Enhanced by the electron-withdrawing chloro group, which polarizes the carbonyl bond.
-
Aromatic Substitution : The chloro group’s -I effect facilitates SNAr, while steric hindrance from the methyl group limits para substitution .
-
Heterocyclization : Hydrazide intermediates undergo intramolecular cyclization via nucleophilic attack on the coumarin carbonyl .
Scientific Research Applications
Ethyl 2-[(3-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[(3-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways. The compound can inhibit bacterial DNA gyrase, leading to antimicrobial effects. It may also modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Key Observations :
- Methyl at position 4 provides steric hindrance, which may reduce metabolic degradation compared to unsubstituted coumarins .
Spectroscopic and Physicochemical Properties
Spectroscopic Data
Comparison with Analogs :
- Phenyl-Substituted Analog () : Shows a downfield shift for H-3 (δ ~8.23 ppm) due to conjugation with the phenyl ring .
- Trifluoromethyl Derivative () : CF3 group causes deshielding, altering chemical shifts in adjacent protons .
Physicochemical Properties
Hypothesized SAR :
- The chloro group may enhance DNA intercalation or enzyme inhibition.
- Methyl at position 4 could reduce cytochrome P450-mediated metabolism, prolonging half-life .
Biological Activity
Ethyl 2-[(3-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic compound derived from the coumarin family, known for its diverse biological activities. This article explores its synthesis, structural properties, and various biological activities, particularly focusing on its antimicrobial and anticancer properties.
Synthesis and Structural Elucidation
The synthesis of this compound typically involves the reaction of 3-chloro-4-methylcoumarin with ethyl acetate under acidic conditions. The structural elucidation of the compound can be achieved through various spectroscopic techniques such as IR, NMR, and mass spectrometry. The molecular formula for this compound is with a molecular weight of approximately .
Antimicrobial Properties
Numerous studies have evaluated the antimicrobial activity of coumarin derivatives, including this compound. Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study highlighted that several synthesized coumarins demonstrated moderate to excellent antibacterial effects, with some compounds showing efficacy against multiple bacterial strains .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that coumarin derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a recent study demonstrated that certain coumarin derivatives exhibited cytotoxic effects on cancer cell lines such as A431 and Jurkat cells .
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 5.0 | Apoptosis induction |
| Jurkat | 4.5 | Cell cycle arrest |
Case Studies
- Antimicrobial Evaluation : In a study assessing the antibacterial activity of various coumarin derivatives, ethyl 2-[(3-chloro-4-methyl-2-oxo-2H-chromen-7-yloxy]acetate was found to be particularly effective against Staphylococcus aureus, demonstrating a zone of inhibition comparable to standard antibiotics .
- Cytotoxicity in Cancer Research : Another investigation into the cytotoxic effects of coumarin derivatives revealed that ethyl 2-[3-chloro–4-methyl–2–oxo–2H–chromen–7–yloxy]acetate significantly reduced cell viability in A431 cells, with an IC50 value indicating potent anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
